molecular formula C13H19N3S B2855485 N-benzyl-4-methylpiperazine-1-carbothioamide CAS No. 21492-31-9

N-benzyl-4-methylpiperazine-1-carbothioamide

Cat. No.: B2855485
CAS No.: 21492-31-9
M. Wt: 249.38
InChI Key: FKHHRFNRWWHCBQ-UHFFFAOYSA-N
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Description

N-Benzyl-4-methylpiperazine-1-carbothioamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for developing novel therapeutic agents. This molecule features a piperazine core substituted with a benzyl group, a methyl group, and a critical carbothioamide (C=S) functional group. The carbothioamide moiety is a key pharmacophore known to enhance binding affinity and biological activity in various compound classes . Research Applications and Value Compounds with the piperazine-1-carbothioamide scaffold are extensively investigated as potential inhibitors for enzymes implicated in major diseases. Preclinical research on highly analogous structures has demonstrated their promise in two primary areas: - Neuroscience and Neurological Disorders: Structurally similar piperazine-1-carbothioamide derivatives have been designed and synthesized as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . These inhibitors show a neuroprotective effect and are being explored as potential therapeutic candidates in experimental models of Parkinson's disease . Related compounds also show high selectivity and potency as inhibitors of the monoamine oxidase (MAO) enzyme, a key target for antidepressants and anti-Parkinson's agents . - Oncology and Cancer Research: The carbothioamide (thiosemicarbazide) functional group is a privileged structure in anticancer drug discovery . Molecules containing this group have demonstrated potent antiproliferative effects against various cancer cell lines. Their mechanism of action is multifaceted, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR, which control tumor cell survival and proliferation, and the induction of apoptosis and cell cycle arrest . For Research Use Only This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-benzyl-4-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-15-7-9-16(10-8-15)13(17)14-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHHRFNRWWHCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simultaneous Introduction of Benzyl and Methyl Groups

This method bypasses intermediate isolation, combining benzylamine, formaldehyde, and piperazine in a reductive amination protocol.

Reaction Conditions

  • Reagents : Benzylamine (1 eq), paraformaldehyde (2 eq), piperazine (1 eq), sodium cyanoborohydride (1.5 eq).
  • Solvent : Ethanol/water (4:1), pH 5 (acetic acid), 70°C, 12 h.
  • Outcome : Direct formation of N-benzyl-N’-methylpiperazine (64% yield).

Carbothioamide Formation
The product reacts with ammonium thiocyanate (1.5 eq) and triphosgene (0.5 eq) in THF at −10°C, followed by hydrolysis (NaOH, 10%). Final yield: 58% (purity: 94% by HPLC).

Advantages

  • Eliminates intermediate purification.
  • Reduces total synthesis time by 40% compared to sequential methods.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A Wang resin-linked piperazine derivative enables stepwise functionalization under mild conditions, ideal for parallel synthesis.

Procedure

  • Resin Loading : Piperazine is anchored via a carboxylic acid linker (DIC/HOBt activation).
  • N-Benzylation : Benzyl bromide (3 eq), DIPEA (6 eq), DMF, 25°C, 4 h (loading efficiency: 92%).
  • N-Methylation : Methyl triflate (2 eq), DMF, 50°C, 3 h.
  • Carbothioamide Coupling : Thiourea (4 eq), PyBOP (4 eq), DMF, 12 h.
  • Cleavage : TFA/DCM (1:1), 2 h.

Performance Metrics

  • Yield: 76% over five steps.
  • Purity: 98% (LC-MS).

Continuous Flow Synthesis for Industrial Scalability

Microreactor-Enabled Process

A three-stage continuous flow system optimizes residence time and mixing:

Stage 1 (Benzylation)

  • Reactants : Piperazine (0.5 M), benzyl bromide (0.55 M).
  • Conditions : Microreactor, 100°C, 8 min, 75% conversion.

Stage 2 (Methylation)

  • Reactants : Intermediate, methyl iodide (0.6 M).
  • Conditions : Packed-bed reactor (K₂CO₃), 120°C, 12 min, 88% conversion.

Stage 3 (Thioamidation)

  • Reactants : N-benzyl-N’-methylpiperazine, CS₂ (1.2 eq), I₂ (0.3 eq).
  • Conditions : Teflon reactor, 60°C, 20 min, 70% conversion.

Outcome

  • Throughput: 12 g/h.
  • Purity: 96% (GC-FID).

Comparative Analysis of Methods

Parameter Sequential Alkylation One-Pot Reductive Amination Solid-Phase Synthesis Continuous Flow
Total Yield (%) 52 58 76 70
Purity (%) 89 94 98 96
Reaction Time (h) 22 14 24 0.7
Scalability Moderate Low High Industrial
Cost (USD/g) 120 95 210 45

Key Findings

  • Cost Efficiency : Continuous flow synthesis reduces production costs by 62% compared to sequential methods.
  • Purity : Solid-phase synthesis achieves the highest purity (98%) due to minimized side reactions.
  • Throughput : Industrial-scale methods prioritize flow chemistry (12 g/h vs. 2 g/h for batch processes).

Challenges and Mitigation Strategies

Regioselectivity in Piperazine Functionalization

Uncontrolled alkylation often produces N,N-di-substituted byproducts. Solutions include:

  • Steric-Directing Groups : Introducing a tert-butoxycarbonyl (Boc) group on one nitrogen before benzylation.
  • Stepwise Stoichiometry : Using 1.05 eq of benzyl bromide and 1.02 eq of methyl iodide to limit over-alkylation.

Carbothioamide Stability

The thiourea moiety is prone to oxidation during storage. Stabilization methods:

  • Lyophilization : Freeze-drying under nitrogen increases shelf life to 18 months.
  • Antioxidant Additives : 0.1% w/w butylated hydroxytoluene (BHT) prevents degradation at 4°C.

Chemical Reactions Analysis

S-Alkylation Reactions

The thioamide sulfur acts as a nucleophile, enabling alkylation with benzyl or substituted benzyl halides:
Example :
 N Benzyl 4 methylpiperazine 1 carbothioamide+Benzyl bromideDMF K2CO3,rtS Benzyl derivative\text{ N Benzyl 4 methylpiperazine 1 carbothioamide}+\text{Benzyl bromide}\xrightarrow{\text{DMF K}_2\text{CO}_3,\text{rt}}\text{S Benzyl derivative}

Conditions :

  • Solvent: N,N-Dimethylformamide (DMF)

  • Base: Anhydrous K₂CO₃

  • Temperature: Room temperature

  • Yield: 72–89%

Product Characterization :

  • ESI/MS : [M + H]⁺ peaks confirm molecular weight .

  • ¹H-NMR : δ 4.25–4.33 (s, S-benzyl CH₂), δ 7.15–7.47 (aromatic protons) .

Hydrolysis to Carboxamide

Acidic or basic hydrolysis converts the thioamide to a carboxamide:
 N Benzyl 4 methylpiperazine 1 carbothioamideHCl H2O or NaOH N Benzyl 4 methylpiperazine 1 carboxamide\text{ N Benzyl 4 methylpiperazine 1 carbothioamide}\xrightarrow{\text{HCl H}_2\text{O or NaOH}}\text{ N Benzyl 4 methylpiperazine 1 carboxamide}

Conditions :

  • Acidic : 6M HCl, reflux, 6 hours .

  • Basic : 10% NaOH, 80°C, 4 hours .

  • Yield: ~65–78% (hypothetical, based on analogous reactions).

Cyclization Reactions

Thioamides participate in heterocyclic ring formation. For example, reaction with chloroacetic acid may yield thiazolidin-4-one derivatives, though desulfurization is a competing pathway :
\text{Thioamide}+\text{ClCH}_2\text{COOH}\xrightarrow{\Delta}\text{Thiazolidinone}\(\text{minor})+\text{Urea derivative}\(\text{major})

Key Observations :

  • Desulfurization dominates under prolonged heating .

  • Cyclization requires optimized conditions (e.g., shorter reaction times, inert atmosphere).

Metal Complexation

The thioamide sulfur and piperazine nitrogen can coordinate transition metals:
 N Benzyl 4 methylpiperazine 1 carbothioamide+Metal saltMetal complex\text{ N Benzyl 4 methylpiperazine 1 carbothioamide}+\text{Metal salt}\rightarrow \text{Metal complex}

Reported Complexes :

  • Cu(II), Ni(II), and Co(II) complexes exhibit octahedral geometry .

  • FT-IR Shifts : C=S stretch red-shifts by 20–30 cm⁻¹ upon coordination .

Functionalization of the Piperazine Ring

The 4-methylpiperazine moiety undergoes further alkylation or acylation:
Example :
 N Benzyl 4 methylpiperazine 1 carbothioamide+Acetyl chlorideEt3N CH2Cl2N Acetyl derivative\text{ N Benzyl 4 methylpiperazine 1 carbothioamide}+\text{Acetyl chloride}\xrightarrow{\text{Et}_3\text{N CH}_2\text{Cl}_2}\text{N Acetyl derivative}

Yield : ~60–75% (based on analogous piperazine reactions) .

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-4-methylpiperazine-1-carbothioamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be modified into derivatives that exhibit biological activity.

Synthesis of Acetylcholinesterase Inhibitors

One of the primary applications of this compound is in the synthesis of acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives of this compound have been utilized to develop donepezil hydrochloride, a well-known reversible acetylcholinesterase inhibitor used in clinical settings .

CompoundFunctionApplication
Donepezil HydrochlorideAcetylcholinesterase InhibitorAlzheimer's Disease Treatment
Other DerivativesPotential Acetylcholinesterase InhibitorsOngoing Research

Neuroprotective Effects

Research has indicated that compounds derived from this compound exhibit neuroprotective effects, potentially improving cerebral circulation and protecting against ischemic damage. These properties make them candidates for treating conditions related to cerebral ischemia and vasospasm .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and safety profiles of compounds derived from this compound. Studies have shown that modifications to the piperazine ring can significantly influence biological activity, including neuroprotective effects and receptor binding affinities .

Case Study: Neuroprotective Derivatives

A study focused on various derivatives revealed that specific substitutions on the benzyl group enhanced the neuroprotective properties against oxidative stress in neuronal cells. The findings suggest that these derivatives could be further developed as therapeutic agents for neurodegenerative disorders .

Potential Chemotherapeutic Applications

This compound has also been investigated for its potential as a chemotherapeutic agent. Its ability to interact with cellular pathways involved in cancer progression makes it a candidate for further research in oncology.

Case Study: Anticancer Activity

In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve apoptosis induction through modulation of key signaling pathways .

Cancer TypeCell LineIC50 Value (µM)
Breast CancerMDA-MB-23112.5
Liver CancerHepG28.7

Conclusion and Future Directions

The applications of this compound in medicinal chemistry highlight its versatility as a precursor for various bioactive compounds. Ongoing research into its derivatives promises to yield new therapeutic agents for neurodegenerative diseases and cancer treatment.

Future studies should focus on:

  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs.
  • Comprehensive SAR Analysis : Investigating how structural modifications affect pharmacological properties.
  • Clinical Trials : Advancing promising candidates into clinical trials to evaluate their safety and efficacy in humans.

The compound's potential remains vast, warranting further exploration into its applications across different fields of medicine.

Mechanism of Action

The mechanism of action of N-benzyl-4-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N-benzyl-4-methylpiperazine-1-carbothioamide and analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Piperazine Carbothioamides

Compound Name Substituents (Piperazine) Key Biological Activities Physicochemical Properties References
This compound 1-Benzyl, 4-methyl, carbothioamide at N1 Anticancer, antimicrobial (inferred) Moderate lipophilicity, polar carbothioamide enhances solubility
N-Benzyl-4-(pyridin-2-yl)piperazine-1-carbothioamide 1-Benzyl, 4-pyridinyl, carbothioamide at N1 Urease inhibition (potential) Pyridine enhances polarity, reduced logP
N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide 1-Benzodioxolyl, 4-furylmethyl, carbothioamide at N1 Not explicitly reported High aromaticity, potential for π-π interactions
4-Benzyl-N-methylpiperazine-1-carbothioamide 4-Benzyl, carbothioamide (N-methyl) at N1 Intermediate for chemotherapeutic agents Increased steric bulk from benzyl group
N-(4-Chlorophenyl)-4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioamide 4-Benzodioxolylmethyl, N-(4-chlorophenyl) Not reported Chlorophenyl enhances electronegativity

Physicochemical Properties

  • Solubility : The carbothioamide group introduces polarity, balancing the lipophilic effects of benzyl and methyl groups.

Biological Activity

N-benzyl-4-methylpiperazine-1-carbothioamide is a compound belonging to the piperazine family, known for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-methylpiperazine with benzyl isothiocyanate. The resulting thioamide structure is characterized by a piperazine ring that enhances its biological interactions due to the presence of nitrogen atoms capable of forming hydrogen bonds.

Biological Activity Overview

This compound exhibits a range of biological activities, which can be summarized as follows:

1. Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Studies have demonstrated that compounds with thioamide groups exhibit higher growth inhibition in cancer cells compared to their carboxamide counterparts. Notably, derivatives were tested against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulforhodamine B assay .
Compound TypeCell LineIC50 (µM)
ThioamideHUH-75.2
ThioamideMCF-73.8
CarboxamideHCT-11612.5

2. Antimicrobial Activity

This compound has also been tested for its antimicrobial properties:

  • In Vitro Studies : Various synthesized piperazine derivatives were evaluated against Gram-positive and Gram-negative bacteria. Some compounds demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from <1 to 125 µg/mL .
CompoundTarget MicroorganismMIC (µg/mL)
Thioamide DerivativeStaphylococcus aureus32
Thioamide DerivativeEscherichia coli64

3. Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects:

  • Neurotoxicity Assessments : In animal models, certain derivatives were shown to exhibit anticonvulsant activity without significant neurotoxicity at lower doses (30 mg/kg), while higher doses (300 mg/kg) resulted in observable neurotoxic effects .

The biological activities of this compound are attributed to several mechanisms:

  • Receptor Interaction : Piperazine derivatives often interact with various receptors such as dopamine and serotonin receptors, which may explain their diverse pharmacological effects.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes like acetylcholinesterase, potentially enhancing neurotransmitter levels in the brain, thereby improving cognitive functions .

Case Studies

Several studies highlight the efficacy of this compound:

  • Cytotoxicity Study : A study conducted on a series of thioamide derivatives showed that those with a benzyl substituent had significantly higher cytotoxicity against MCF-7 cells compared to other structures .
  • Antimicrobial Efficacy : In another study, synthesized piperazine-based compounds exhibited notable antibacterial activity against Mycobacterium smegmatis and other pathogens .
  • Neuroprotective Assessment : A recent evaluation of piperazine derivatives indicated potential use in treating epilepsy due to their anticonvulsant properties without severe neurotoxic effects at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-4-methylpiperazine-1-carbothioamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step reactions starting with piperazine ring formation. A common approach includes reductive amination of 4-methylpiperazine with benzylamine derivatives, followed by carbothioamide introduction via thiophosgene or Lawesson’s reagent. Optimizing parameters like temperature (e.g., 0–5°C for thiocarbonylation) and solvent choice (e.g., anhydrous THF for moisture-sensitive steps) can improve yields. Catalysts such as sodium cyanoborohydride enhance reductive amination efficiency .
  • Validation : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, piperazine methyl at δ 2.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 263.1345 for C₁₃H₁₇N₃S⁺).
  • X-ray Crystallography : Resolve crystal structure using SHELXTL-97 for bond angles/distances (e.g., C–S bond length ~1.68 Å in carbothioamide group) .

Q. What are the primary biological targets or activities reported for this compound?

  • Findings : Piperazine-carbothioamide derivatives exhibit antimicrobial and anticancer activity. For example, N-substituted analogs inhibit enzymes like acetylcholinesterase (IC₅₀ ~15 µM) or disrupt bacterial cell membranes (MIC 8 µg/mL against S. aureus) .
  • Assays : Use microbroth dilution for MIC determination and MTT assays for cytotoxicity screening .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties or reaction pathways for this compound?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Reaction Mechanism : Simulate thiocarbonylation pathways using Gaussian09 to identify transition states (e.g., activation energy ~25 kcal/mol) .
    • Validation : Compare computed IR spectra with experimental data (e.g., C=S stretch at 1250 cm⁻¹) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution :

  • Standardize assays using guidelines (e.g., NIH Clinical Collection protocols).
  • Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How does structural modification (e.g., fluorination or methyl substitution) impact bioactivity and pharmacokinetics?

  • SAR Insights :

  • Fluorination : Adding a 2-fluoroethyl group (as in ) increases lipophilicity (logP from 2.1 to 2.8), enhancing blood-brain barrier penetration.
  • Methyl Substitution : 4-methyl groups on piperazine reduce metabolic degradation (t₁/₂ increased from 2.1 to 4.3 hours in rat liver microsomes) .
    • Methods : Synthesize analogs via Suzuki coupling or nucleophilic substitution. Assess solubility (shake-flask method) and metabolic stability (CYP450 assays) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Challenges : Poor crystal quality due to flexible piperazine ring.
  • Solutions :

  • Use slow evaporation in DCM/hexane (1:3) at 4°C.
  • Apply SHELXL refinement with twin law correction for twinned crystals .

Methodological Considerations

  • Data Reproducibility :

    • Document solvent purity (HPLC-grade), reaction atmosphere (N₂ for air-sensitive steps), and equipment calibration (e.g., NMR shimming).
    • Share raw crystallographic data (CCDC deposition) for independent validation .
  • Contradiction Analysis Framework :

    Variable Impact Example Resolution
    Reaction TemperatureHigher temps (80°C) may degrade thioureaOptimize via DSC thermal analysis
    Biological Assay TypeCell-based vs. enzyme-free assaysUse standardized NIH/WHO protocols

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